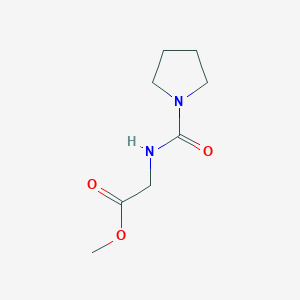

![molecular formula C8H14F3NO2 B2869469 1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol CAS No. 866135-63-9](/img/structure/B2869469.png)

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

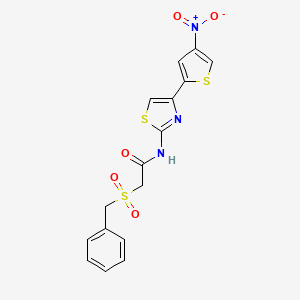

1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol is a chemical compound with the CAS Number: 866135-63-9 . It has a molecular weight of 213.2 and its molecular formula is C8H14F3NO2 . It is also known by its IUPAC name 1,1,1-trifluoro-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H14F3NO2 . This indicates that the molecule is composed of 8 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a low melting solid .Wissenschaftliche Forschungsanwendungen

Influence on Miscibility with Water

A study by Fioroni et al. (2003) examined the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water, using 1,1,1-trifluoro-propan-2-ol (TFIP) as a case study. Through molecular dynamics simulation, they explored how CF3 and CH3 groups affect the behavior of these molecules in aqueous solutions, revealing the critical role of the organization of the hydration shell around these groups in determining miscibility behavior compared to other fluorinated compounds (Fioroni, Burger, Mark, & Roccatano, 2003).

Stereoselective Preparation of Derivatives

Zhu, Xing, and Zhu (2006) reported on the stereoselective preparation of trifluoromethyl-containing 1,4-oxathiolane derivatives through ring expansion reactions, highlighting the synthetic utility of such fluorinated compounds in organic chemistry and potential pharmaceutical applications (Zhu, Xing, & Zhu, 2006).

Electrophilic Reagents for Trifluoromethylthiolation

Shao et al. (2015) developed new, shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents. These reagents enable the easy installation of the trifluoromethylthio group at the desired positions of drug molecules at a late stage of development, improving the chemical and metabolic stability of the compounds (Shao, Xu, Lu, & Shen, 2015).

Schmitt et al. (2017) developed fluoroalkyl amino reagents for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, showcasing the versatility of these reagents in medicinal and agricultural chemistry by enabling the synthesis of important building blocks (Schmitt, Bouvet, Pégot, Panossian, Vors, Pazenok, Magnier, & Leroux, 2017).

Modification with Fluorine-containing Heterocycles

Sokolov and Aksinenko (2012) explored the reaction of methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate with various 1,3-binucleophiles, leading to fluorine-containing heterocyclic derivatives. This work illustrates the potential of fluorine-modified compounds in developing biologically active molecules (Sokolov & Aksinenko, 2012).

Safety and Hazards

The safety information available for this compound indicates that it has been assigned the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-(oxolan-2-ylmethylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c9-8(10,11)7(13)5-12-4-6-2-1-3-14-6/h6-7,12-13H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQYVJNPHNSTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2869386.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((6-chloro-2-methylphenyl)amino)formamide](/img/structure/B2869391.png)

![(2-Tert-butyl-4-methyl-6-methylsulfanylpyrimidin-5-yl)-(7,7-dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2869392.png)

![7-phenyl-N-(2-(thiophen-2-yl)ethyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2869394.png)

![N-{3-[(4-{[(4-methylphenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]phenyl}-2-furamide](/img/structure/B2869399.png)

![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)

![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)